Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-
Description
The compound Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- features a benzoic acid backbone substituted with a chlorine atom at the 5-position and a pyrimidinyl-oxy group at the 2-position. The pyrimidine ring is further modified with a methyl group at the 6-position and a methylthio (-SMe) group at the 2-position.
Properties
CAS No. |
927989-63-7 |
|---|---|
Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
5-chloro-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-5-11(16-13(15-7)20-2)19-10-4-3-8(14)6-9(10)12(17)18/h3-6H,1-2H3,(H,17,18) |
InChI Key |
FUTJPGUNGCITEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the chlorination of benzoic acid to introduce the chlorine atom at the desired position. This is followed by the introduction of the pyrimidinyl group through a nucleophilic substitution reaction. The methyl and methylthio groups are then added using appropriate alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
4-{[5-Allyl-6-Methyl-2-(Methylthio)Pyrimidin-4-Yl]Amino}Benzoic Acid
- Structure: Substitutes the pyrimidine’s 5-position with an allyl group (-CH₂CH=CH₂) and retains the 6-methyl and 2-methylthio groups. The linkage to the benzoic acid is via an amino (-NH-) group instead of an oxy (-O-) bridge.
- This could influence solubility or target-binding affinity .
Benzoic Acid, 4-[(6-Chloro-4-Pyrimidinyl)Amino]-, Methyl Ester
- Structure: Features a 6-chloro-pyrimidine linked to the benzoic acid via an amino group. The absence of methylthio and methyl groups on the pyrimidine reduces steric bulk and alters electronic properties.
Modifications to the Benzoic Acid Backbone
5-Chloro-2-[(4-Methylphenoxy)Methyl]-Benzoic Acid Methyl Ester
- Structure: Replaces the pyrimidinyl-oxy group with a (4-methylphenoxy)methyl moiety. The chlorine substituent remains at the 5-position.
- Impact: The phenoxy group introduces lipophilicity, which may improve membrane permeability but reduce specificity compared to heterocyclic substituents. The methyl ester also enhances bioavailability compared to free carboxylic acids .
5-Chloro-2-[(4-Chlorobenzyl)Oxy]Benzoic Acid
- Structure : Substitutes the pyrimidine with a 4-chlorobenzyloxy group.
- However, the absence of a heterocycle limits conformational diversity .
Heterocyclic Core Modifications
5-({6-Benzyl-4-Oxo-3,4,5,6,7,8-Hexahydropyrido[4,3-d]Pyrimidin-2-Yl}Amino)-2-Hydroxybenzoic Acid
- Structure : Replaces the pyrimidine with a pyrido[4,3-d]pyrimidine fused ring system. The benzoic acid also bears a hydroxyl group at the 2-position.
- Such modifications are often leveraged in kinase inhibitors .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Potential Functional Implications | Reference |
|---|---|---|---|---|---|
| Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- | C₁₃H₁₂ClN₂O₃S | ~319.77* | 6-Me, 2-SMe pyrimidine; ether linkage | Enhanced metabolic stability | [15] |
| 4-{[5-Allyl-6-methyl-2-(methylthio)pyrimidin-4-yl]amino}benzoic acid | C₁₆H₁₈ClN₃O₂S | 367.85 | Allyl, 6-Me, 2-SMe pyrimidine; amino linkage | Reactivity via allyl group | [15] |
| Benzoic acid, 4-[(6-chloro-4-pyrimidinyl)amino]-, methyl ester | C₁₂H₁₀ClN₃O₂ | 263.68 | 6-Cl pyrimidine; amino linkage; methyl ester | Increased electronegativity | [13] |
| 5-Chloro-2-[(4-methylphenoxy)methyl]benzoic acid methyl ester | C₁₆H₁₅ClO₃ | 290.74 | Phenoxy-methyl; methyl ester | Improved lipophilicity | [14] |
| 5-({6-Benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid | C₂₁H₂₀N₄O₄ | 392.40 | Fused pyrido-pyrimidine; hydroxyl group | Rigidity for target binding | [12] |
*Calculated based on analogous structures.
Research Implications and Limitations
- Synthetic Accessibility : The methylthio and pyrimidine groups in the target compound may require multi-step synthesis, as seen in sulfonamide and esterification reactions in related compounds (e.g., –3) .
- Stability : Methylthio groups can oxidize to sulfoxides or sulfones, which may alter bioactivity. This necessitates stability studies under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
